

2'-Deoxy-2'-fluoroguanosine CAS number and identifiers

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoroguanosine

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An In-depth Technical Guide to **2'-Deoxy-2'-fluoroguanosine**

Introduction

2'-Deoxy-2'-fluoroguanosine is a synthetic purine nucleoside analog where the 2'-hydroxyl group on the deoxyribose sugar is replaced by a fluorine atom. This modification enhances the molecule's stability against enzymatic degradation, making it a valuable tool in drug discovery and molecular biology.^[1] Its primary recognition comes from its potent antiviral properties, particularly against influenza viruses, where it acts as a viral RNA polymerase inhibitor.^{[2][3]} This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, biological activity, and experimental applications for researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of **2'-Deoxy-2'-fluoroguanosine** are crucial for its application in research. The compound is known by several synonyms, and its key identifiers are listed below.

Table 1: Identifiers for 2'-Deoxy-2'-fluoroguanosine

Identifier	Value	Source
Primary CAS Number	78842-13-4	[1][3][4]
Alternate CAS Number	125291-17-0	[5]
Molecular Formula	C ₁₀ H ₁₂ FN ₅ O ₄	[1][5][6]
IUPAC Name	2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one	[7]
Synonyms	2'-Fluoro-2'-deoxyguanosine, 2'-Fluoro-2'-deoxy-D-guanosine	[1][5]
PubChem CID	135415565	[6]

Table 2: Physicochemical and Handling Data

Property	Value	Source
Molecular Weight	285.23 g/mol	[1][5]
Appearance	White to off-white crystals	[8]
Purity	≥99%	[5][8]
Solubility (DMSO)	50 mg/mL (175.3 mM)	[3]
Storage (Solid)	2°C - 8°C or -20°C	[1][4]
Stock Solution Storage	-80°C (6 months); -20°C (1 month)	[2]

Biological Activity and Applications

2'-Deoxy-2'-fluoroguanosine is a potent antiviral agent, particularly effective against influenza A and B viruses.[3] The fluorine substitution at the 2' position allows it to mimic natural nucleosides, enabling its incorporation into viral RNA, while simultaneously preventing the chain elongation necessary for viral replication.[7][9] This mechanism makes it a subject of

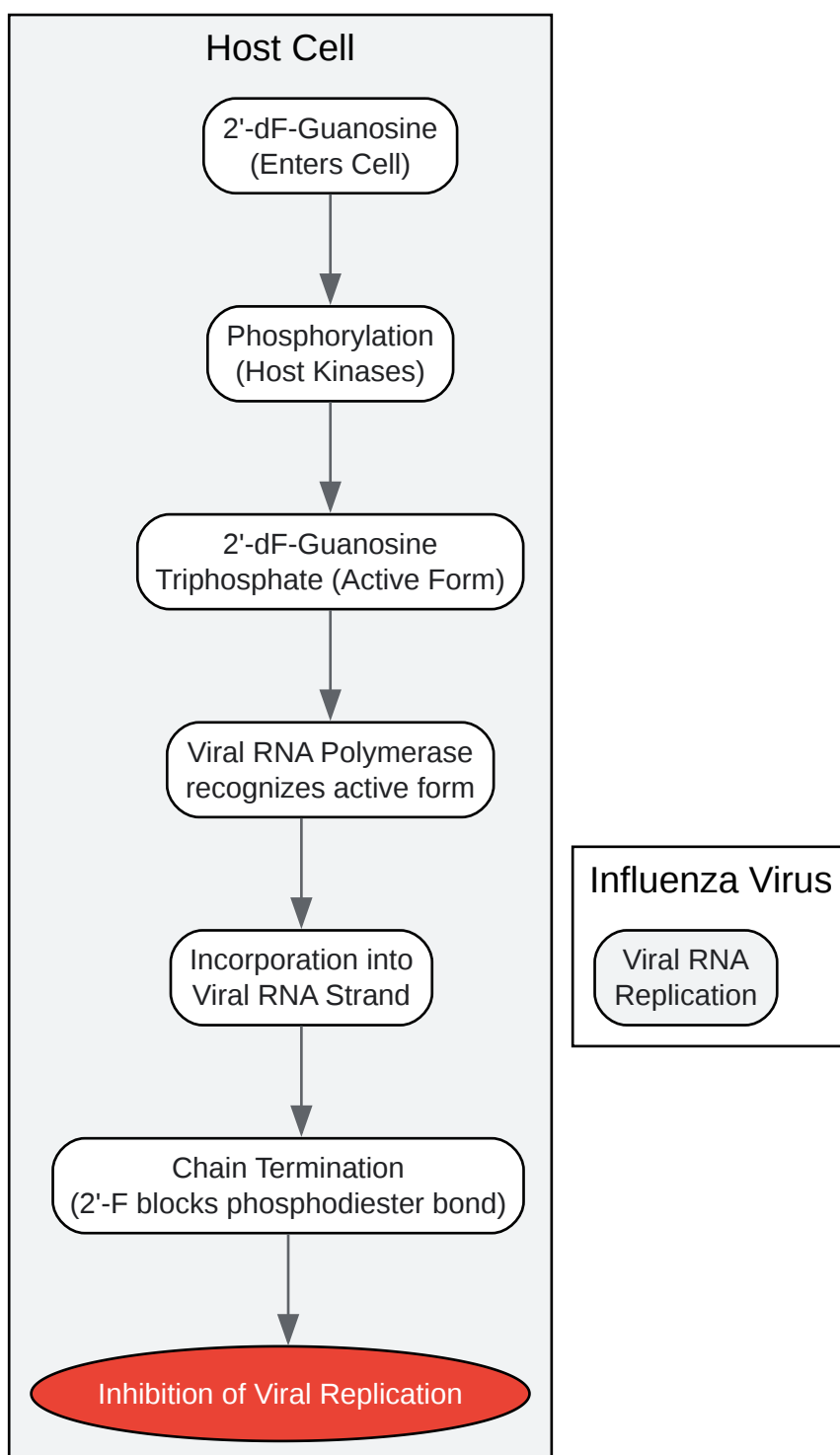
significant interest in antiviral research. Beyond its antiviral effects, it is also used in structural biology to study and manipulate G-quadruplex DNA structures.[10]

Table 3: Antiviral Activity

Target	Metric	Value	Cell Line/Model	Source
Influenza A and B Viruses	EC ₉₀	<0.35 µM	In vitro	[2][3]
Influenza A Virus (clone 7a)	Viral Load Reduction	>100-fold in lungs (3 doses)	Ferret Model	[2]

Mechanism of Action: Viral Chain Termination

The antiviral activity of **2'-Deoxy-2'-fluoroguanosine** stems from its role as a chain terminator in viral RNA synthesis. After entering a host cell, the nucleoside analog is phosphorylated by cellular kinases into its active triphosphate form. This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase and incorporated into the nascent viral RNA strand. However, the presence of the 2'-fluoro group instead of a 2'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting RNA chain elongation and inhibiting viral replication.



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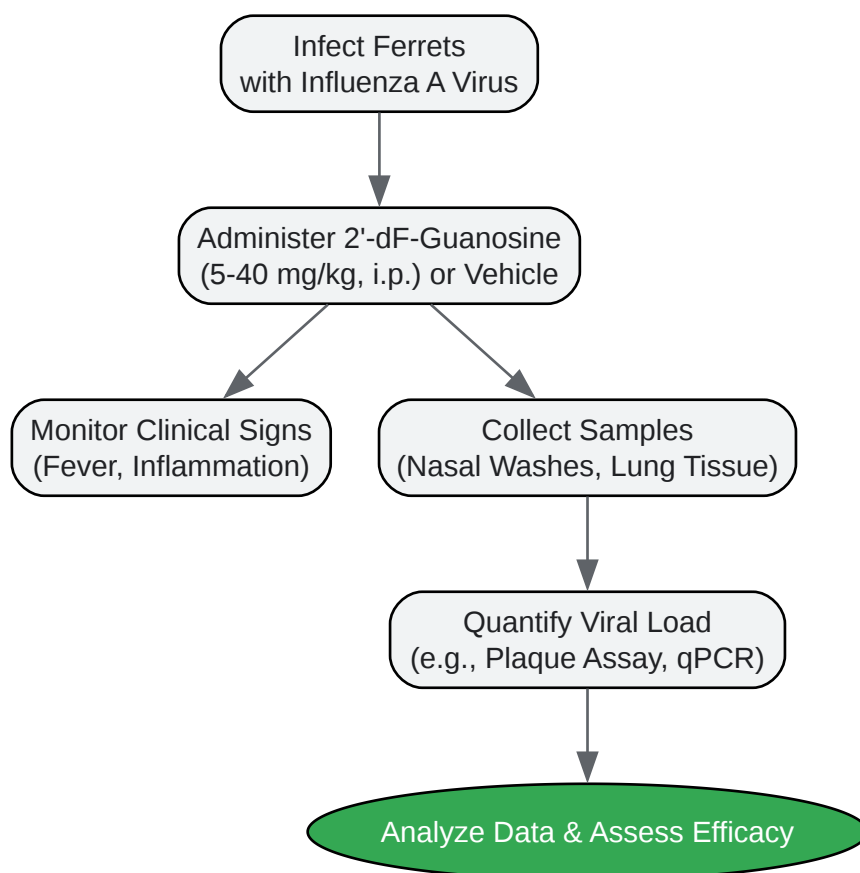
Caption: Mechanism of action for **2'-Deoxy-2'-fluoroguanosine** as an antiviral agent.

Experimental Protocols

In Vivo Antiviral Efficacy in Ferret Model

A cited study evaluates the in vivo efficacy of **2'-Deoxy-2'-fluoroguanosine** in a ferret model of influenza A infection.[\[2\]](#)

- Model: Ferrets infected with influenza A virus clone 7a.
- Treatment: **2'-Deoxy-2'-fluoroguanosine** administered intraperitoneally (i.p.) at doses ranging from 5-40 mg/kg.
- Dosing Regimen: Single or multiple doses administered at various time points post-infection (e.g., 1 hour, 8 hours, 24 hours).
- Endpoints:
 - Reduction in viral load in the upper respiratory tract and lungs.
 - Alleviation of clinical symptoms such as fever and nasal inflammation.
- Results: A single dose was shown to reduce viral load in the upper respiratory tract, while three doses reduced lung viral titers by over 100-fold.[\[2\]](#)



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Caption: Workflow for an in vivo antiviral assay in a ferret model.

Preparation of Solutions for In Vitro and In Vivo Use

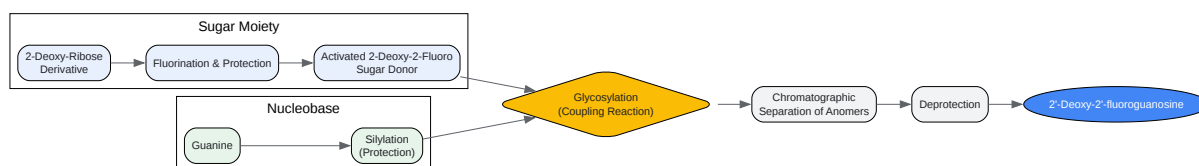
Proper preparation of stock solutions is critical for experimental reproducibility.

- **DMSO Stock Solution:** For in vitro use, a stock solution can be prepared by dissolving the compound in DMSO. For example, 50 mg/mL (175.3 mM) is a reported solubility.[3]
Sonication may be required to fully dissolve the compound.
- **In Vivo Formulation:** A common formulation for animal studies involves a multi-component vehicle.[3]
 - Prepare a concentrated stock in DMSO (e.g., 2 mg of the compound in 50 μ L DMSO).
 - Add PEG300 (e.g., 300 μ L) and mix until clear.

- Add Tween 80 (e.g., 5% of total volume).
- Add saline to reach the final desired volume and concentration (e.g., 45% of total volume).
- Sonication is recommended to ensure a homogenous solution.

Synthesis Overview

The synthesis of 2'-fluorinated nucleosides like **2'-Deoxy-2'-fluoroguanosine** typically employs a convergent approach.[9] This strategy involves preparing the fluorinated sugar and the nucleobase separately before coupling them. A general workflow involves the glycosylation of a silylated purine base (like guanine) with a protected 2-deoxy-2-fluoro-ribofuranosyl donor. This is followed by chromatographic separation of anomers and final deprotection steps to yield the target compound.[11]



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Caption: A generalized convergent synthesis workflow for **2'-Deoxy-2'-fluoroguanosine**.

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